![molecular formula C17H25N3OS B6994724 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone is a complex chemical compound of significant interest due to its potential applications across various scientific fields. Its intricate structure comprises multiple functional groups, rendering it an excellent candidate for a wide range of chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. Commonly, the process begins with the formation of the bicyclo[2.2.1]heptane framework, followed by the introduction of the thiazole and piperazine groups through nucleophilic substitution and condensation reactions, respectively. Reagents such as thionyl chloride, p-toluenesulfonyl chloride, and various piperazine derivatives are often utilized. Reaction conditions vary but generally occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, production is optimized for yield and cost-efficiency. This involves large-scale batch reactors where precise control over temperature, pressure, and reagent concentrations are maintained. Catalysts may be employed to speed up the reactions and increase the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Utilizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminium hydride.
Substitution: Through nucleophilic substitution reactions using halogenated reagents.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol and dichloromethane. Conditions often involve refluxing for extended periods, under nitrogen or argon to avoid oxidation.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted variants, depending on the specific reactants and conditions used.
Scientific Research Applications
2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone has broad applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in probing biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound's effects are primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows for specific binding and modulation of biological pathways, influencing cellular processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
When compared to structurally related compounds, 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone stands out due to its unique bicyclic framework coupled with the piperazine-thiazole moiety. Similar compounds include:
1-[4-(2-Pyridylmethyl)piperazin-1-yl]ethanone
1-[4-(2-Thiazolyl)piperazin-1-yl]butanone
These similar compounds differ mainly in their ring structures and functional groups, impacting their reactivity and applications.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(9-15-8-13-1-2-14(15)7-13)20-5-3-19(4-6-20)11-16-10-18-12-22-16/h10,12-15H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJVAVRXASVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)N3CCN(CC3)CC4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B6994641.png)
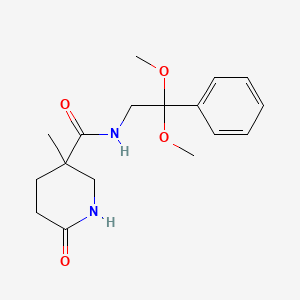
![4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide](/img/structure/B6994656.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B6994657.png)
![2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide](/img/structure/B6994664.png)
![6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B6994667.png)
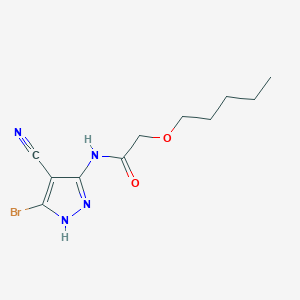
![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)
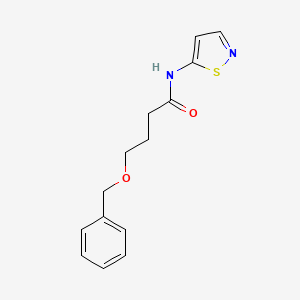
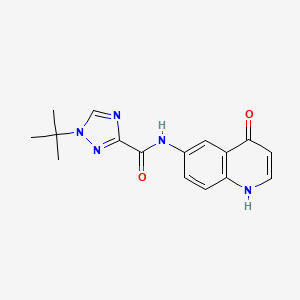
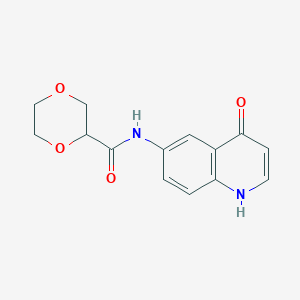
![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![(3-Fluoro-4-hydroxyphenyl)-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6994742.png)
![2,4-Dimethyl-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6994743.png)
